molecular formula C7H15Cl2N3 B2821366 (3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride CAS No. 2470437-64-8

(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2821366
CAS No.: 2470437-64-8
M. Wt: 212.12
InChI Key: MZBUZQYQHIUYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3. It is a useful research chemical, often employed in various scientific studies due to its unique properties.

Scientific Research Applications

(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For the similar compound “(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride”, the safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride typically involves the reaction of 3-ethyl-1-methylpyrazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole compounds.

Mechanism of Action

The mechanism of action of (3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethyl-3-methylpyrazol-4-yl)methanamine;dihydrochloride
  • (3-Ethyl-1-methylpyrazol-4-yl)methanamine

Uniqueness

(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-3-7-6(4-8)5-10(2)9-7;;/h5H,3-4,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBUZQYQHIUYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1CN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.